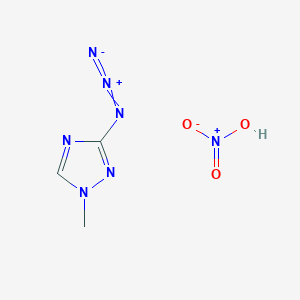
3-Azido-1-methyl-1,2,4-triazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-1-methyl-1,2,4-triazole;nitric acid: is a compound that combines the azido group with a triazole ring, specifically the 1,2,4-triazole isomer. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The azido group is known for its high reactivity, making this compound a valuable intermediate in organic synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the diazotization of 3,5-diamino-1,2,4-triazole followed by substitution with sodium azide . This reaction is usually carried out under controlled conditions to ensure the selective formation of the azido compound.
Industrial Production Methods: Industrial production of 3-Azido-1-methyl-1,2,4-triazole may involve large-scale diazotization and azidation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azido-1-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted triazoles.
Reduction Reactions: The azido group can be reduced to an amine, resulting in the formation of 3-amino-1-methyl-1,2,4-triazole.
Oxidation Reactions: The compound can undergo oxidation to form nitro derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide, bromoacetone, and methyl vinyl ketone are common reagents used in substitution reactions.
Reduction: Hydrogen gas or other reducing agents are used for the reduction of the azido group.
Oxidation: Nitric acid or other oxidizing agents are employed for oxidation reactions.
Major Products:
Substitution: N-substituted 3- and 5-azido-1,2,4-triazoles.
Reduction: 3-amino-1-methyl-1,2,4-triazole.
Oxidation: Nitro derivatives of the triazole ring.
Aplicaciones Científicas De Investigación
Chemistry: 3-Azido-1-methyl-1,2,4-triazole is used as an intermediate in the synthesis of various organic compounds. Its high reactivity makes it valuable in click chemistry and other synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of azido groups on biological systems. It can be incorporated into biomolecules to investigate their interactions and functions .
Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, 3-Azido-1-methyl-1,2,4-triazole is used in the production of advanced materials and explosives.
Mecanismo De Acción
The mechanism of action of 3-Azido-1-methyl-1,2,4-triazole involves the reactivity of the azido group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, to exert their effects . The specific pathways involved depend on the nature of the reaction and the target molecule.
Comparación Con Compuestos Similares
3-Azido-5-amino-1,2,4-triazole: Similar in structure but with an amino group instead of a methyl group.
3,5-Diazido-1,2,4-triazole: Contains two azido groups, increasing its reactivity.
1-Amino-1,2,3-triazole: An isomer with different nitrogen positioning in the triazole ring.
Uniqueness: 3-Azido-1-methyl-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the azido group in combination with the methyl group on the triazole ring makes it a versatile compound for various applications .
Propiedades
Número CAS |
828268-62-8 |
|---|---|
Fórmula molecular |
C3H5N7O3 |
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
3-azido-1-methyl-1,2,4-triazole;nitric acid |
InChI |
InChI=1S/C3H4N6.HNO3/c1-9-2-5-3(7-9)6-8-4;2-1(3)4/h2H,1H3;(H,2,3,4) |
Clave InChI |
TZYARPNJCOJKKQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)N=[N+]=[N-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















